2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidine
Overview
Description
Scientific Research Applications
2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine has been studied for its potential applications in various areas of scientific research. It has been used as a building block in the synthesis of a variety of compounds, such as antiviral agents, antibiotics, and antifungal agents. Additionally, it has been used in the synthesis of amino acids and peptides, as well as in the synthesis of organometallic compounds. Furthermore, it has been used in the synthesis of drugs, such as antineoplastic agents, anxiolytics, and anticonvulsants.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it may interact with other proteins, such as receptors, which can influence the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine are not yet fully understood. However, it has been shown to have antiviral and antifungal activity in vitro, as well as antineoplastic activity in vivo. Additionally, it has been shown to have anxiolytic and anticonvulsant activity in animal models, suggesting potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine in lab experiments are its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it ideal for use in a variety of synthetic organic chemistry experiments. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity.
Future Directions
The potential applications of 2-Chloro-5-fluoro-4-(tetrahydrofuran-3-yloxy)pyrimidinePyrimidine are still being explored. Some potential future directions for research include further exploration of its potential therapeutic effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and biochemical and physiological effects could yield valuable insights into its potential uses. Finally, further research into its synthetic organic chemistry applications could lead to the development of new compounds and drugs.
properties
IUPAC Name |
2-chloro-5-fluoro-4-(oxolan-3-yloxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-8-11-3-6(10)7(12-8)14-5-1-2-13-4-5/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDDDBOXLBAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.